4-Chloro-5-hydroxy-7-iodoisoindolinone

描述

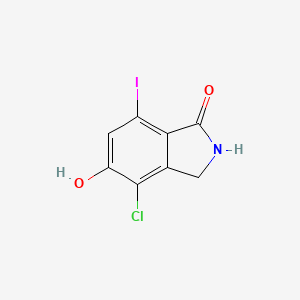

4-Chloro-5-hydroxy-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by substituents at positions 4 (chloro), 5 (hydroxy), and 7 (iodo) on its bicyclic aromatic core. Isoindolinones are heterocyclic compounds of pharmaceutical interest due to their structural versatility and bioactivity.

属性

分子式 |

C8H5ClINO2 |

|---|---|

分子量 |

309.49 g/mol |

IUPAC 名称 |

4-chloro-5-hydroxy-7-iodo-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C8H5ClINO2/c9-7-3-2-11-8(13)6(3)4(10)1-5(7)12/h1,12H,2H2,(H,11,13) |

InChI 键 |

MJFCQESKRJKOCC-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(C(=CC(=C2C(=O)N1)I)O)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Isoindolinone derivatives are often modified via halogenation or hydroxylation to tune their physicochemical and biological properties. Below is a comparative analysis of 4-Chloro-5-hydroxy-7-iodoisoindolinone with related compounds:

2.1. Halogenation Patterns

The iodine atom at position 7 distinguishes this compound from chloro- or bromo-substituted analogs. For example:

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | Cl, OH, I | ~343.5 (estimated) | Radiopharmaceutical precursors |

| 4,7-Dichloroisoindolinone | Cl, Cl | ~216.1 | Polymer intermediates |

| 5-Hydroxy-7-bromoisoindolinone | OH, Br | ~258.0 | Antimicrobial agents |

Note: Molecular weights are estimated based on standard isoindolinone frameworks.

The synthesis of such derivatives often follows methods akin to , where halogenated alkylating agents (e.g., methyl iodide) or electrophilic substitutions introduce functional groups. For instance, methyl iodide in facilitates O-methylation, though iodine in the target compound likely originates from iodination reagents (e.g., I₂/KI) rather than alkylation.

2.2. Functional Group Reactivity

The hydroxy group at position 5 enables hydrogen bonding, enhancing solubility in polar solvents compared to methoxy or unsubstituted analogs.

Comparison with Non-Isoindolinone Compounds

While references Iridin (CAS 491-74-7), an isoflavone glucoside, structural and functional differences highlight the uniqueness of this compound:

| Property | This compound | Iridin |

|---|---|---|

| Core Structure | Isoindolinone | Isoflavone glucoside |

| Molecular Formula | C₈H₅ClINO₂ (estimated) | C₂₄H₂₆O₁₃ |

| Functional Groups | Chloro, hydroxy, iodo | Glucoside, methoxy, hydroxy |

| Applications | Medicinal chemistry, materials science | Phytochemical research |

Iridin’s glucoside moiety and lack of halogens render it unsuitable for halogen-specific applications, underscoring the target compound’s niche in halogenated small-molecule research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。